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Compound of Interest

Compound Name:
6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-

amine

CAS No.: 1190319-66-4

Cat. No.: B2738165

Get Quote

Executive Summary: The Strategic Value of the
Scaffold
In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the 4-

azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a superior bioisostere to the

classical indole. While the parent indole is ubiquitous, it suffers from metabolic liability and

limited hydrogen-bonding versatility.

The 6-fluoro-4-azaindole derivative (CAS: 1190320-33-2) represents a "privileged structure"

optimization. It addresses two critical failure modes in preclinical development:

Metabolic Soft Spot Blocking: The C6 position of the 4-azaindole core is electronically

electron-rich and prone to CYP450-mediated oxidation. Fluorination at this site blocks this

metabolic route (metabolic shunt).

Electronic Modulation: The strongly electronegative fluorine atom modulates the pKa of the

pyridine nitrogen (N4), fine-tuning the donor/acceptor properties for hinge-binding in kinases
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without disrupting the steric footprint.

This guide details the synthesis, physicochemical properties, and application of this scaffold in

TEAD, TGFβ, and 5-HT modulation.

Chemical Architecture & Physicochemical Profile[1]
Electronic Structure & pKa Modulation
The 4-azaindole core possesses a pyridine nitrogen at position 4. In the parent scaffold, this

nitrogen is a weak base. The introduction of fluorine at position 6 (meta to the pyridine nitrogen)

exerts a strong inductive electron-withdrawing effect (-I).

Property Indole 4-Azaindole
6-Fluoro-4-
Azaindole

Impact

H-Bond Donors 1 (NH) 1 (NH) 1 (NH)
Conserved hinge

binding.

H-Bond

Acceptors
0 1 (N4) 1 (N4)

N4 offers

additional vector

for water-

mediated

networks.

C6 Metabolic

Liability
High High Blocked

Prevents

hydroxylation/oxi

dation.

Lipophilicity

(cLogP)
~2.1 ~1.3 ~1.5

F increases

lipophilicity

slightly vs

unsubstituted

azaindole, aiding

permeability.

Structural Numbering
Correct numbering is critical for synthesis and SAR.
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N1: Pyrrole nitrogen (H-bond donor).

N4: Pyridine nitrogen (H-bond acceptor).

C6: Position of Fluorine (para to bridgehead C7a, meta to N4).

Robust Synthetic Protocols
While the Bartoli Indole Synthesis is a classic route for azaindoles, it is often capricious with

electron-deficient pyridines and requires cryogenic conditions (-78 °C).

Recommended Route: For high-fidelity medicinal chemistry, the Sonogashira Cyclization

Strategy starting from commercially available 3-amino-2-chloro-5-fluoropyridine is the industry

standard. It is scalable, regioselective, and avoids the use of unstable vinyl Grignard reagents.

Protocol A: Sonogashira-Cyclization (The "Field-Proven"
Route)
Precursor: 3-amino-2-chloro-5-fluoropyridine (CAS: 869365-92-6)

Step 1: Sonogashira Coupling[1]
Charge: To a reaction vessel, add 3-amino-2-chloro-5-fluoropyridine (1.0 eq), Pd(PPh3)2Cl2

(0.05 eq), and CuI (0.02 eq).

Solvent: Dissolve in anhydrous TEA (Triethylamine) or DMF/TEA mixture (3:1).

Reagent: Add Trimethylsilylacetylene (TMS-acetylene) (1.5 eq).

Conditions: Heat to 80 °C under

atmosphere for 4–6 hours. Monitor by LCMS for the intermediate (3-amino-2-(TMS-
ethynyl)-5-fluoropyridine).

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 2: Cyclization (Indole Formation)
Reagent: Dissolve the intermediate in NMP or t-BuOH.
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Base: Add Potassium tert-butoxide (KOtBu) (2.0 eq).

Conditions: Heat to 60–80 °C. The base cleaves the TMS group and induces 5-endo-dig

cyclization in one pot.

Yield: Expect 60–80% overall yield.

Protocol B: C3-Functionalization (Vilsmeier-Haack)
To install a handle at C3 (common for kinase inhibitors):

Dissolve 6-fluoro-4-azaindole in DMF.

Add POCl3 dropwise at 0 °C.

Stir at RT for 2 hours, then hydrolyze with ice water/NaOH.

Product: 6-Fluoro-4-azaindole-3-carboxaldehyde (Ready for reductive amination or

Knoevenagel condensation).

Reaction Class

3-Amino-2-chloro-
5-fluoropyridine

Intermediate:
2-(TMS-ethynyl)

TMS-Acetylene
Pd/Cu, 80°C 6-Fluoro-4-Azaindole

(Target Scaffold)

KOtBu
Cyclization C3-Formylation

(Drug Precursor)

POCl3/DMF
(Vilsmeier)

Pd-Cross Coupling

Click to download full resolution via product page

Caption: Figure 1. The robust Sonogashira-Cyclization workflow for synthesizing 6-fluoro-4-

azaindole.

Medicinal Chemistry Applications
Case Study: TEAD Inhibitors (Hippo Pathway)
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The Hippo signaling pathway is a high-priority target in oncology. The interaction between

YAP/TAZ and TEAD transcription factors drives cancer cell proliferation.

Role of 6-F-4-Azaindole: Recent patent literature (e.g., WO2025119893) highlights the use

of 6-fluoro-4-azaindole as a core fragment for TEAD binders.

Mechanism: The scaffold undergoes C3-iodination (using NIS) followed by coupling to form

bicyclic structures that occupy the TEAD lipid pocket. The fluorine atom likely engages in

specific hydrophobic contacts or alters the electronics to prevent oxidative metabolism in the

lipid-rich environment of the pocket.

Case Study: TGFβRI Kinase Inhibitors
Inhibitors of TGFβRI (ALK5) are critical for immuno-oncology.

Binding Mode: The N1-H (pyrrole) and N4 (pyridine) of the 4-azaindole core form a bidentate

hydrogen bond motif with the kinase hinge region (typically His283 in TGFβRI).

Water-Mediated Network: The N4 nitrogen often coordinates a conserved water molecule.

Fluorine Effect: In analogs where the pyridine ring is electron-rich, metabolic oxidation is

rapid. The 6-fluoro substitution deactivates the ring towards oxidation while maintaining the

H-bond acceptor capability of N4.

5-HT2C Receptor Modulation
The scaffold serves as a bioisostere for 6-fluoroindole in serotonin receptor ligands. The

additional nitrogen (N4) reduces lipophilicity (lowering LogD), which can reduce CNS side

effects or improve solubility without sacrificing the receptor affinity provided by the indole-like

shape.

Experimental Validation (Self-Validating Protocol)
To verify the identity and purity of synthesized 6-fluoro-4-azaindole before using it in library

synthesis:

1H NMR (DMSO-d6, 400 MHz):
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Look for the characteristic pyrrole protons: ~6.5 ppm (d, C2-H) and ~7.5 ppm (d, C3-H).

Diagnostic F-Coupling: The proton at C5 (adjacent to N4 and F) will appear as a doublet of

doublets (or doublet) with a large coupling constant (

) typically around 2.5–3.0 ppm (check specific shift, usually ~8.0-8.5 ppm for pyridine
protons alpha to nitrogen).

19F NMR: Essential. Expect a singlet (or multiplet if proton-coupled) around -130 to -140

ppm (standard for fluoropyridines).

LCMS Validation:

M+H: 137.1.

Retention Time: 6-fluoro-4-azaindole will elute earlier than 6-fluoroindole on reverse phase

(C18) due to the polarity of the pyridine nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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